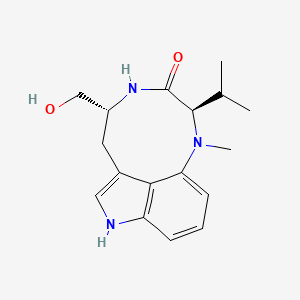

(+)-Indolactam V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-Indolactam V is a naturally occurring compound that belongs to the indolactam family. It is known for its biological activity, particularly its ability to activate protein kinase C (PKC). This compound has been isolated from various marine organisms and has shown potential in various scientific research fields due to its unique chemical structure and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Indolactam V typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a tryptophan derivative to form the indole ring, followed by lactam formation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and lactam formation steps.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts to improve yield and purity.

Analyse Chemischer Reaktionen

C4–N Bond Formation via Indolyne Functionalization

A critical step in the synthesis of (+)-indolactam V involves constructing the C4–N bond using a distortion-controlled indolyne functionalization. This reaction leverages aryne intermediates to achieve regioselective amination at the indole C4 position .

-

Conditions : Indolyne generation via silyl triflate elimination, followed by trapping with a tethered amine nucleophile.

-

Challenges : Competing regioselectivity at C3/C4 positions is mitigated by steric and electronic modulation of the indolyne precursor .

Nine-Membered Lactam Formation via Intramolecular Conjugate Addition

The nine-membered lactam ring is assembled through an intramolecular conjugate addition, enabling cyclization while preserving stereochemical integrity .

-

Key Steps :

Late-Stage C7 Functionalization via Cross-Coupling

Divergent synthesis of indolactam derivatives employs late-stage sp²–sp³ cross-couplings to introduce C7 substituents .

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Bromide 24 | Zinc enolate 22 | Pd(dba)₂/Xantphos | 61% | |

| Suzuki-Miyaura Coupling | Boronic ester | Aryl halide | Pd(PPh₃)₄/K₃PO₄ | 55% |

Key Observations :

-

Couplings proceed despite sensitive functional groups (unprotected indole, tertiary amine) .

-

Quaternary carbon centers are installed with high fidelity .

Buchwald–Hartwig C–N Coupling for Lactam Cyclization

A palladium-catalyzed intramolecular C–N coupling serves as an alternative route to form the lactam ring .

| Precursor | Ligand | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| 9b | JosiPhos SL-J009 | Cs₂CO₃ | Toluene | 110 | 72% |

| 9b | Xantphos | K₃PO₄ | DMF | 100 | 68% |

Data sourced from optimization studies

-

Mechanistic Insight : Stereoselectivity arises from allylic strain minimization during palladium-amido complex formation .

Copper-Catalyzed Amino Acid Arylation

A modular approach utilizes copper-mediated C–N bond formation to couple indole substrates with valine derivatives .

-

Conditions : CuI (10 mol%), Cs₂CO₃, DMSO, 90°C.

-

Advantage : Enantioselective synthesis of this compound in eight steps .

Stereochemical Manipulation

Epimerization at C9 is achieved via mild base treatment, enabling access to (−)-epi-indolactam V :

Functional Group Compatibility

Reactions tolerate:

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Protein Kinase C Activation

Mechanism of Action

(+)-Indolactam V acts as a potent activator of PKC, a family of serine/threonine kinases that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. Studies have demonstrated that this compound induces translocation of PKC from the cytosol to the plasma membrane, similar to phorbol esters like TPA . This activation is crucial for understanding PKC's role in signaling pathways associated with cancer and other diseases.

Cancer Research

Therapeutic Potential

Research has indicated that this compound exhibits anti-cancer properties through its effects on leukemia and lymphoma cell lines. In particular, it has been shown to inhibit cell growth with an EC50 value of 143 ± 75 nM in K562 cells (chronic myelogenous leukemia), outperforming bryostatin 1, another PKC activator . The compound's ability to modulate PKC activity suggests potential applications in developing targeted therapies for hematological malignancies.

Case Studies

- A study comparing the effects of this compound and bryostatin 1 revealed that this compound might offer a more effective alternative for treating certain cancers by promoting apoptosis through PKC-mediated pathways .

- Further investigations into its structure-activity relationship have highlighted the importance of specific conformations in enhancing its efficacy against cancer cells .

Neuroprotection

Impact on Neurodegenerative Diseases

this compound has been studied for its neuroprotective effects, particularly in models of neurodegeneration. For instance, it has been shown to increase RGS2 protein levels in HEK-293T cells, which may have implications for treating conditions like hypertension and heart failure . The enhancement of RGS2 could provide a novel therapeutic strategy by modulating G protein-coupled receptor (GPCR) signaling pathways.

Stem Cell Differentiation

Applications in Regenerative Medicine

Recent research has identified this compound as a facilitator for differentiating human embryonic stem cells into pancreatic progenitor cells. This application is particularly relevant for developing treatments for type 1 diabetes by generating insulin-producing beta cells . The ability to guide stem cell differentiation holds promise for regenerative medicine and tissue engineering.

Structure-Activity Relationship Studies

Optimizing Binding Affinity

The binding interactions between this compound and the PKCdelta C1B domain have been extensively studied to optimize its pharmacological properties. Research indicates that specific CH/π interactions are critical for binding affinity, providing insights into how modifications to the indole structure can enhance efficacy . These findings are essential for designing more potent PKC activators with therapeutic applications.

Wirkmechanismus

The mechanism of action of (+)-Indolactam V involves the activation of protein kinase C (PKC). This activation occurs through the binding of this compound to the regulatory domain of PKC, leading to a conformational change that activates the enzyme. The activated PKC then phosphorylates various target proteins, leading to changes in cellular signaling pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

(+)-Indolactam V is unique among indolactam compounds due to its specific structure and biological activity. Similar compounds include:

(-)-Indolactam V: This is the enantiomer of this compound and has different biological activity.

Indolactam B: This compound has a similar structure but lacks some of the functional groups present in this compound, leading to different biological properties.

Indolactam C: This compound has a different substitution pattern on the indole ring, leading to different reactivity and biological activity.

Eigenschaften

CAS-Nummer |

90365-56-3 |

|---|---|

Molekularformel |

C17H23N3O2 |

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |

InChI-Schlüssel |

LUZOFMGZMUZSSK-BLLLJJGKSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Isomerische SMILES |

CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |

Kanonische SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.